

Application Notes and Protocols: Synthesis of Polyoxazolidones from Phenyl Glycidyl Ether and Isocyanates

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Compound of Interest		
Compound Name:	Phenyl glycidyl ether	
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Introduction

The reaction between **phenyl glycidyl ether** (PGE) and isocyanates provides a pathway to synthesize polyoxazolidones, a class of high-performance polymers. These polymers are distinct from traditional polyurethanes and are formed through the cycloaddition of the epoxide ring of PGE with the isocyanate group. This process is typically catalyzed and occurs at elevated temperatures. Polyoxazolidones exhibit excellent thermal stability and mechanical properties, making them suitable for a variety of applications, including advanced coatings, adhesives, and matrices for composites. This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyoxazolidones from **phenyl glycidyl ether** and a common diisocyanate, 4,4'-Methylene diphenyl diisocyanate (MDI).

Reaction Overview

The fundamental reaction involves the opening of the epoxide ring of **phenyl glycidyl ether** and its subsequent reaction with an isocyanate group to form a five-membered oxazolidone ring. When a di- or poly-functional isocyanate is used with a mono- or di-functional glycidyl ether, a polymer is formed. The reaction is facilitated by a catalyst, often a Lewis acid or a quaternary ammonium salt.[1]



Experimental Protocols Materials

- Phenyl Glycidyl Ether (PGE): Reagent grade, distilled under vacuum before use.
- 4,4'-Methylene diphenyl diisocyanate (MDI): Polymer grade, used as received.
- Catalyst: Lithium bromide (LiBr) or tetrabutylammonium bromide (TBAB), dried under vacuum at 100°C for 24 hours.
- Solvent: Anhydrous N,N-Dimethylformamide (DMF) or anhydrous toluene.

Protocol 1: Bulk Polymerization of PGE with MDI

This protocol describes the solvent-free synthesis of polyoxazolidone.

- Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add 15.02 g (0.1 mol) of **phenyl glycidyl ether**.
- Monomer Addition: While stirring under a nitrogen atmosphere, slowly add 12.51 g (0.05 mol) of molten 4,4'-Methylene diphenyl diisocyanate (MDI) to the flask.
- Catalyst Addition: Add 0.1 mol% of the dried catalyst (e.g., ~0.087 g of LiBr) to the reaction mixture.
- Reaction: Heat the mixture to 140-160°C with continuous stirring. The viscosity of the mixture will gradually increase.
- Monitoring: Monitor the progress of the reaction by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the characteristic isocyanate peak (at ~2270 cm⁻¹) and the epoxide peak (at ~915 cm⁻¹) and the appearance of the oxazolidone carbonyl peak (at ~1750 cm⁻¹) indicate the progress of the reaction.
- Completion and Isolation: The reaction is typically complete within 4-8 hours. Once the
 reaction is complete, cool the viscous polymer to room temperature. The resulting solid
 polymer can be dissolved in a suitable solvent like DMF for further characterization or
 processing.



Protocol 2: Solution Polymerization of PGE with MDI

This protocol is suitable for better temperature control and for obtaining lower viscosity polymer solutions.

- Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
 nitrogen inlet, and a condenser, dissolve 15.02 g (0.1 mol) of phenyl glycidyl ether and
 12.51 g (0.05 mol) of 4,4'-Methylene diphenyl diisocyanate (MDI) in 50 mL of anhydrous
 toluene.
- Catalyst Addition: Add 0.1 mol% of the dried catalyst (e.g., ~0.322 g of TBAB) to the solution.
- Reaction: Heat the solution to reflux (approximately 110°C for toluene) with continuous stirring under a nitrogen atmosphere.
- Monitoring: Periodically take small aliquots of the reaction mixture and monitor the reaction progress using FTIR spectroscopy, as described in Protocol 1.
- Completion and Isolation: After 6-12 hours, or once the isocyanate and epoxide peaks have disappeared from the FTIR spectrum, cool the reaction mixture to room temperature. The polymer can be precipitated by pouring the solution into a non-solvent such as methanol.
- Purification: Filter the precipitated polymer and wash it with fresh methanol to remove any unreacted monomers and catalyst.
- Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Data Presentation

The following table summarizes typical quantitative data for polyoxazolidones synthesized from **phenyl glycidyl ether** and a diisocyanate. The exact values will depend on the specific reaction conditions, monomers, and catalyst used.

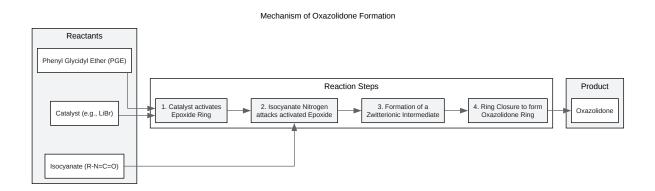


Property	Typical Value Range	Method of Analysis
Molecular Weight (Mn)	10,000 - 50,000 g/mol	Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)	1.5 - 3.0	GPC
Glass Transition (Tg)	100 - 180 °C	Differential Scanning Calorimetry (DSC)
Decomposition Temp. (Td5%)	> 300 °C	Thermogravimetric Analysis (TGA)
Yield	> 90%	Gravimetric

Visualizations

Reaction Mechanism

The following diagram illustrates the proposed reaction mechanism for the Lewis acidcatalyzed formation of an oxazolidone from an epoxide and an isocyanate.



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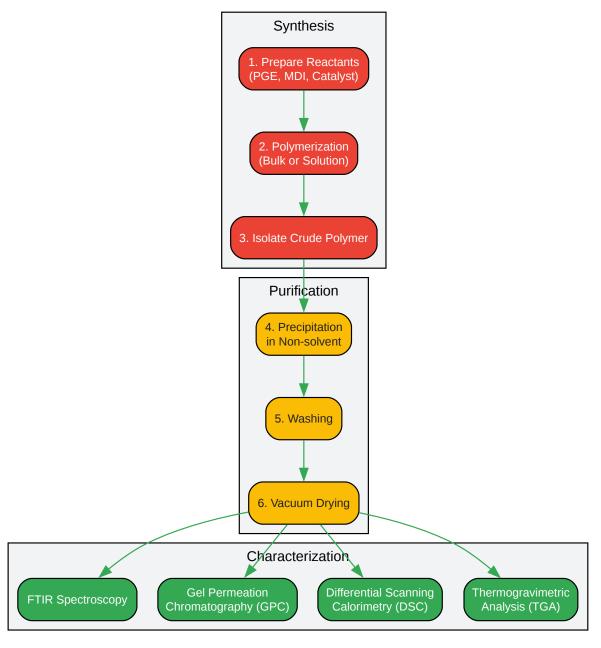
Caption: Proposed mechanism for oxazolidone synthesis.

Experimental Workflow

The diagram below outlines the general workflow for the synthesis and characterization of polyoxazolidones.



Polyoxazolidone Synthesis and Characterization Workflow



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Caption: General experimental workflow.



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References

- 1. cpsm.kpi.ua [cpsm.kpi.ua]
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